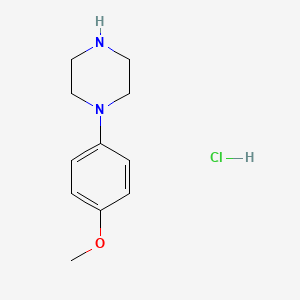

1-(4-Methoxyphenyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJDUYKRPHHPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38869-47-5, 84145-43-7 | |

| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50480212 | |

| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-47-5, 70849-64-8, 84145-43-7 | |

| Record name | Piperazine, dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-methoxyphenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARJ7BR8SNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Methoxyphenyl)piperazine Hydrochloride (MeOPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP), a psychoactive phenylpiperazine derivative, has garnered attention within the scientific community for its complex pharmacological profile. This technical guide provides a comprehensive analysis of the core mechanism of action of MeOPP, synthesizing available preclinical data to elucidate its interactions with key central nervous system targets. This document delves into the receptor binding affinities, functional activities, and metabolic pathways of MeOPP, offering a detailed resource for researchers in pharmacology, neuroscience, and drug development. The guide also includes detailed protocols for key in vitro assays essential for characterizing the pharmacodynamics of novel psychoactive compounds.

Introduction

1-(4-Methoxyphenyl)piperazine (MeOPP) is a synthetic compound belonging to the piperazine class of drugs, which are known for their diverse pharmacological activities.[1] Often encountered as a recreational substance, MeOPP is reported to produce euphoric and stimulant effects, drawing comparisons to substances like amphetamine and MDMA.[2] Its mechanism of action is multifaceted, primarily involving the modulation of monoaminergic neurotransmitter systems, specifically the serotonergic and dopaminergic pathways.[2] Understanding the precise molecular interactions of MeOPP is crucial for predicting its physiological effects, potential therapeutic applications, and toxicological profile. This guide aims to provide a detailed, evidence-based overview of the current understanding of MeOPP's mechanism of action.

Molecular Targets and Binding Affinity

The pharmacological activity of a compound is fundamentally determined by its binding affinity to specific molecular targets. For MeOPP, these targets are primarily G-protein coupled receptors (GPCRs) and neurotransmitter transporters within the central nervous system.

While a complete binding profile with specific Ki values for 1-(4-Methoxyphenyl)piperazine across all relevant receptors is not extensively documented in a single source, the literature on phenylpiperazine derivatives suggests a complex interaction with multiple targets. It is generally assumed to have a mixed mechanism of action with both serotonergic and dopamine antagonistic properties.[2] Derivatives of 1-(2-methoxyphenyl)piperazine have shown high affinity for the D2 receptor and low to moderate affinity for 5-HT1A and 5-HT2A receptors.[3] Furthermore, some derivatives have demonstrated potent antagonist activity at the 5-HT7 receptor with low affinity for the 5-HT1A receptor.[4]

Table 1: Putative Receptor and Transporter Binding Profile of Phenylpiperazine Derivatives

| Target | Class | Potential Interaction of MeOPP |

| 5-HT1A Receptor | Serotonin Receptor | Low to moderate affinity is expected based on related compounds.[3] |

| 5-HT2A Receptor | Serotonin Receptor | Low to moderate affinity is expected based on related compounds.[3] |

| 5-HT7 Receptor | Serotonin Receptor | Potential for high-affinity antagonism based on similar structures.[4] |

| D2 Receptor | Dopamine Receptor | High affinity is possible, a common feature of antipsychotic phenylpiperazines.[3] |

| Serotonin Transporter (SERT) | Monoamine Transporter | Potential for inhibition, contributing to stimulant effects. |

| Dopamine Transporter (DAT) | Monoamine Transporter | Potential for inhibition, contributing to stimulant effects. |

Functional Activity at Molecular Targets

Beyond binding affinity, the functional activity of MeOPP at its molecular targets dictates its physiological effects. A compound can act as an agonist, antagonist, partial agonist, or inverse agonist. The conflicting reports of MeOPP acting as both a serotonin agonist and a dopamine antagonist highlight the complexity of its functional profile.[2]

Serotonergic System

The serotonergic system is a key modulator of mood, cognition, and behavior. Phenylpiperazines are known to interact with various serotonin receptor subtypes. The functional consequences of these interactions for MeOPP are not fully elucidated but are likely to be complex. For instance, related compounds have shown antagonist activity at 5-HT1A receptors.[5]

Dopaminergic System

The dopaminergic system is central to reward, motivation, and motor control. The suggestion that MeOPP possesses dopamine antagonist properties implies that it may block the effects of endogenous dopamine at its receptors, a mechanism shared by many antipsychotic drugs.[2] The D2 receptor is a primary target for many centrally acting drugs.[6]

Signaling Pathways

The interaction of MeOPP with its target receptors initiates intracellular signaling cascades that ultimately produce a physiological response.

G-Protein Coupled Receptor (GPCR) Signaling

Most serotonin and dopamine receptors are GPCRs. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins.

-

Gi/o-Coupled Receptors: Receptors like the D2 and 5-HT1A subtypes are typically coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]

-

Gq/11-Coupled Receptors: Receptors such as the 5-HT2A subtype are often coupled to Gq/11 proteins. Activation of this pathway stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.

The diagram below illustrates the general signaling pathways for Gi/o and Gq/11-coupled receptors.

Caption: General GPCR signaling pathways potentially modulated by MeOPP.

Monoamine Transporter Interactions

In addition to direct receptor binding, many psychoactive substances exert their effects by modulating the activity of monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters. The stimulant properties of MeOPP suggest a potential interaction with these transporters.

The diagram below illustrates the proposed mechanism of monoamine transporter inhibition.

Caption: Proposed mechanism of monoamine transporter inhibition by MeOPP.

Metabolism and the Role of Metabolites

The metabolism of a drug can significantly influence its pharmacological profile by producing active or inactive metabolites.

Primary Metabolic Pathway

The major metabolic pathway for MeOPP is O-demethylation to form 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[5] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[5]

Table 2: Kinetic Parameters of MeOPP O-demethylation by CYP2D6 [5]

| Parameter | Value |

| Km | 48.34 ± 14.48 µM |

| Vmax | 5.44 ± 0.47 pmol/min/pmol CYP |

The polymorphic nature of CYP2D6 suggests that the metabolism of MeOPP can vary significantly between individuals, potentially leading to differences in its effects and duration of action.

Pharmacological Activity of 1-(4-hydroxyphenyl)piperazine (4-HO-PP)

The pharmacological activity of the main metabolite, 4-HO-PP, is not well-characterized. However, as a phenylpiperazine derivative, it is plausible that it retains some activity at serotonergic and/or dopaminergic receptors.[8] The addition of a hydroxyl group may alter its blood-brain barrier permeability and receptor binding profile compared to the parent compound. Further research is needed to fully elucidate the contribution of 4-HO-PP to the overall pharmacological effects of MeOPP.

The metabolic conversion of MeOPP to 4-HO-PP is depicted below.

Caption: The primary metabolic pathway of MeOPP.

Experimental Protocols

To facilitate further research into the mechanism of action of MeOPP and related compounds, this section provides detailed protocols for key in vitro assays.

Radioligand Displacement Assay for Serotonin Receptors[9]

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

-

Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

-

Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Test compound (MeOPP) at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

96-well microplates.

-

Glass fiber filter mats (pre-soaked in polyethyleneimine).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound (MeOPP) in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer (for total binding wells).

-

Non-specific binding control (for non-specific binding wells).

-

Test compound dilutions.

-

-

Add the radioligand at a concentration close to its Kd value to all wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Dopamine D2 Receptor[7][10]

This assay measures the ability of a test compound to modulate the production of cyclic AMP (cAMP) in response to receptor activation, determining whether it is an agonist or antagonist.

Materials:

-

CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with 10 mM HEPES).

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Test compound (MeOPP) at various concentrations.

-

A known D2 receptor agonist (e.g., quinpirole) for antagonist mode.

-

A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

96-well or 384-well cell culture plates.

Procedure:

-

Seed the D2 receptor-expressing cells into the appropriate microplate and culture overnight.

-

For agonist mode:

-

Remove the culture medium and add assay buffer containing IBMX.

-

Incubate for a short period.

-

Add serial dilutions of the test compound (MeOPP) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

For antagonist mode:

-

Remove the culture medium and add assay buffer containing IBMX.

-

Incubate for a short period.

-

Add serial dilutions of the test compound (MeOPP).

-

Add a fixed concentration of a D2 agonist (e.g., at its EC80) and incubate for a specified time at 37°C.

-

-

Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Neurotransmitter Release Assay Using Synaptosomes[11][12][13]

This assay measures the ability of a test compound to induce the release of a neurotransmitter from presynaptic nerve terminals.

Materials:

-

Fresh brain tissue from a suitable animal model (e.g., rat striatum for dopamine release).

-

Sucrose buffer for homogenization.

-

Krebs-Ringer buffer for incubation and superfusion.

-

Radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

Test compound (MeOPP) at various concentrations.

-

Superfusion system with chambers.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare synaptosomes from the brain tissue by homogenization and differential centrifugation.

-

Pre-load the synaptosomes with the radiolabeled neurotransmitter by incubating them in Krebs-Ringer buffer containing the radiolabel.

-

Transfer the loaded synaptosomes to the superfusion chambers.

-

Begin superfusion with Krebs-Ringer buffer to establish a stable baseline of neurotransmitter release.

-

Collect fractions of the superfusate at regular intervals.

-

Introduce the test compound (MeOPP) into the superfusion buffer at various concentrations.

-

Continue collecting fractions to measure any changes in neurotransmitter release.

-

At the end of the experiment, lyse the synaptosomes to determine the total amount of radiolabel remaining.

-

Quantify the radioactivity in each collected fraction and in the synaptosome lysate using a scintillation counter.

-

Express the release of the neurotransmitter as a percentage of the total synaptosomal content.

-

Plot the percentage of release against the concentration of the test compound.

Conclusion

This compound is a psychoactive compound with a complex mechanism of action centered on the modulation of serotonergic and dopaminergic systems. While the existing literature suggests a mixed profile of receptor antagonism and potential monoamine transporter inhibition, a comprehensive understanding requires more detailed quantitative data on its binding affinities and functional activities, as well as those of its primary metabolite, 4-HO-PP. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate pharmacology of MeOPP and other novel psychoactive substances. Such research is essential for a complete toxicological and pharmacological characterization, which can inform public health and regulatory decisions.

References

- Arunotayanun, W., Dalley, J. W., Huang, X.-P., & Roth, B. L. (2013). Schild’s equation and the best estimate of pA2 value and dissociation constant of an antagonist. British Journal of Pharmacology, 168(8), 1864–1876.

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. BenchChem.

- Colquhoun, D. (2007). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. Journal of Pharmacological and Toxicological Methods, 55(3), 302-315.

- Deepak Daniel. (2019).

- Ferris, R. M., & Beaman, O. J. (1998). Uptake and release of neurotransmitters. Current Protocols in Pharmacology, Chapter 1: Unit 1.13.

- Chem-Impex. (n.d.). 1-(4-Hydroxyphenyl)piperazine.

- BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. BenchChem.

- Sudhof, T. C. (2012). Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein's Effect on Neurotransmitter Release. Springer Protocols.

- Pharmacology Education Project. (2023, November 5). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology [Video]. YouTube.

- Eltze, M. (1995). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Journal of Pharmacological and Toxicological Methods, 33(1), 31-41.

- Sigma-Aldrich. (n.d.). ChemiScreenTM cAMP-OPTIMIZED STABLE CELL LINE HUMAN RECOMBINANT D2L DOPAMINE RECEPTOR.

- McGovern, A., et al. (2015). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Neuroscience Methods, 249, 77-84.

- Chem-Impex. (n.d.). 1-(4-Hydroxyphenyl)piperazine.

- Lonart, G., et al. (2017). Neurotransmitter Release Assay. Bio-protocol, 7(3), e2131.

- McMahon, L. L., & Nicholls, D. G. (1998). Neurotransmitter release from semi-intact synaptosomes. Methods, 16(2), 198-203.

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram. BenchChem.

- Snyder, G. L., et al. (2015). Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission. Psychopharmacology, 232(3), 605-621.

- Innoprot. (n.d.). D2 Dopamine Receptor Assay.

- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20.

- Shimoda, Y., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry, 21(17), 5316-5322.

- Davis, M. P., et al. (2015). Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission. Psychopharmacology, 232(3), 605-621.

- Nikolic, K., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-465.

- Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 189-201.

- Seeman, P. (2002). Antipsychotic Medication Dopamine Receptor Ki Values.

- Revvity. (2024, April 3). Radioligand binding assays: from opiate receptors to drug discovery mainstay.

- Revvity. (n.d.). Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays.

- Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride).

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577.

- Rossi, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345.

- Davenport, A. P., & Kuc, R. E. (2005). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology, 306, 145-161.

- Greiner, E., et al. (2003). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(9), 1758-1763.

- Nikolic, K., et al. (2007). 1-Cinnamyl-4-(2-methoxyphenyl)piperazines: Synthesis, Binding Properties, and Docking to Dopamine (D2) and Serotonin (5-HT1A) Receptors. Archiv der Pharmazie, 340(9), 456-465.

- ChemBK. (2024, April 9). 1-(4-HYDROXYPHENYL)-4-ISOPROPYL PIPERAZINE.

- Tsolaki, E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1698.

- Kumar, K., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059.

- Chen, Y.-F., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828659.

- Kumar, V., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(23), 4478–4492.

- Arroyo-Urea, G., et al. (2023). A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site.

- De Gregorio, D., & Inchingolo, A. D. (2024). Dopamine Pharmacodynamics: New Insights. International Journal of Molecular Sciences, 25(7), 4001.

- Malenka, R. (2024, November 25). Dopamine and serotonin work in opposition to shape learning. Stanford University.

Sources

- 1. xenotech.com [xenotech.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-(4-Hydroxyphenyl)piperazine hydrochloride | 1175036-51-7 | Benchchem [benchchem.com]

Synthesis and characterization of 1-(4-Methoxyphenyl)piperazine hydrochloride

<Technical Guide: Synthesis and Characterization of 1-(4-Methoxyphenyl)piperazine Hydrochloride

This technical guide provides an in-depth exploration of the synthesis and characterization of this compound, a pivotal building block in contemporary drug discovery and development. The document is structured to offer not just procedural steps but a comprehensive understanding of the underlying chemical principles, from reaction mechanisms to the interpretation of analytical data. We delve into a robust synthetic methodology, leveraging the Buchwald-Hartwig amination, and detail a suite of characterization techniques essential for verifying the compound's identity, purity, and structural integrity. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, aiming to equip them with the practical knowledge and theoretical grounding necessary for the successful synthesis and analysis of this and related arylpiperazine compounds.

Introduction: The Significance of the Arylpiperazine Moiety

The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its prevalence stems from its ability to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs). Specifically, 1-(4-Methoxyphenyl)piperazine and its derivatives are integral to the development of drugs targeting the central nervous system (CNS).[1] They are known to exhibit activity as antipsychotics, antidepressants, and anxiolytics.[1] The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to pharmaceutical formulation and handling.

The compound, with the chemical formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol , is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antifungal agent Ketoconazole.[2] Its stimulant properties, comparable to amphetamines, and its interaction with serotonergic and dopaminergic systems, have also made it a subject of study in neuroscience and pharmacology.[3][4] Given its importance, a thorough understanding of its synthesis and characterization is paramount for ensuring the quality, efficacy, and safety of the final drug products.[2]

Strategic Synthesis: The Buchwald-Hartwig Amination Approach

While several synthetic routes to 1-(4-Methoxyphenyl)piperazine exist, the Buchwald-Hartwig amination stands out for its efficiency, scope, and functional group tolerance.[5] This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis.[5][6]

Rationale for Method Selection

The Buchwald-Hartwig amination is preferred over classical methods like nucleophilic aromatic substitution (SNAr) due to its milder reaction conditions and broader substrate scope.[5][6] It allows for the coupling of a wide range of aryl halides and sulfonates with various amines, including the cyclic secondary amine, piperazine.[6] The choice of a palladium catalyst, in conjunction with a suitable phosphine ligand, is critical for achieving high yields and minimizing side reactions.[6]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-chloro-4-methoxybenzene) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding 1-(4-Methoxyphenyl)piperazine and regenerating the Pd(0) catalyst.[5]

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)piperazine

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

1-Chloro-4-methoxybenzene

-

Piperazine (anhydrous)

-

Palladium(II) acetate [Pd(OAc)2]

-

Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Hydrochloric acid (ethanolic solution)

-

Diethyl ether

Procedure:

-

To a dry, argon-flushed round-bottom flask, add Pd(OAc)2, racemic-BINAP, and sodium tert-butoxide.

-

Add anhydrous toluene to the flask and stir the mixture for a few minutes.

-

Add 1-chloro-4-methoxybenzene and anhydrous piperazine to the reaction mixture.

-

Heat the mixture to reflux under an argon atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-(4-Methoxyphenyl)piperazine, can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

-

Dissolve the purified 1-(4-Methoxyphenyl)piperazine free base in diethyl ether.

-

Slowly add a solution of hydrochloric acid in ethanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.[7]

Caption: Synthetic workflow for this compound.

Comprehensive Characterization: A Multi-Technique Approach

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the methoxy group protons, the aromatic protons on the phenyl ring, and the protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.

Table 1: Expected NMR Data for this compound

| Technique | Expected Chemical Shifts (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~3.75 (s, 3H) | -OCH₃ |

| ~3.0-3.2 (m, 8H) | Piperazine ring protons | |

| ~6.8-7.0 (m, 4H) | Aromatic protons | |

| ¹³C NMR | ~55.8 | -OCH₃ |

| ~48.5, 50.1 | Piperazine ring carbons | |

| ~114.6, 117.7 | Aromatic carbons |

| | ~149.4, 150.7 | Aromatic carbons |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.[8]

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at different wavelengths.

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3040 | C-H stretch | Aromatic |

| 2883, 2831 | C-H stretch | Aliphatic |

| 1510 | C=C stretch | Aromatic ring |

| 1240 | C-O stretch | Aryl ether |

| 1180 | C-N stretch | Aryl amine |

Note: The presence of the hydrochloride salt may lead to broad absorptions in the 2400-2700 cm⁻¹ region due to the N-H⁺ stretch.[8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(4-Methoxyphenyl)piperazine, the molecular ion peak [M+H]⁺ would be expected at m/z 193.13.[9] The fragmentation pattern can further help in confirming the structure.

Chromatographic Analysis

HPLC is a crucial technique for determining the purity of the synthesized compound. A reversed-phase HPLC method is typically employed.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Injection Volume | 10 µL |

The purity is determined by the area percentage of the main peak in the chromatogram. For pharmaceutical applications, a purity of ≥98% is often required.[2][10]

Caption: A multi-faceted workflow for the characterization of the synthesized compound.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its derivatives have been investigated for their potential in treating:

-

Benign Prostatic Hyperplasia (BPH): Certain derivatives exhibit selective antagonism at α1-adrenoceptors, which can improve urinary flow.[3]

-

Psychiatric Disorders: The core structure is found in drugs for schizophrenia, depression, and anxiety, owing to its interaction with serotonin and dopamine receptors.[1]

-

Fungal Infections: It is a key building block for triazole antifungals like Ketoconazole.[2]

Safety and Handling

This compound is classified as toxic if swallowed and can cause skin and eye irritation.[3][11] It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Buchwald-Hartwig amination offers a reliable and efficient synthetic route, while a combination of spectroscopic and chromatographic techniques ensures the identity and purity of the final product. A thorough understanding of these processes is critical for researchers and drug development professionals working with this important pharmaceutical intermediate. The principles and methodologies discussed herein are not only applicable to the target compound but can also be adapted for the synthesis and analysis of a broad range of arylpiperazine derivatives, facilitating the discovery and development of new therapeutic agents.

References

-

ChemBK. 1-(4-Methoxyphenyl-Piperazine). [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 1-(4-Methoxyphenyl)piperazine Dihydrochloride: Applications and Purity. [Link]

-

ACS Publications. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

-

RSC Publishing. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

PubChem. This compound. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Wikipedia. para-Methoxyphenylpiperazine. [Link]

-

PubChem. 1-(4-Methoxyphenyl)piperazine. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

mzCloud. 1 4 Methoxyphenyl piperazine. [Link]

-

SpectraBase. 1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1-(4-Methoxyphenyl)piperazine form - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

SpectraBase. 1-(4-Methoxyphenyl) piperazine - Optional[MS (LC)] - Spectrum. [Link]

-

A Review on Analytical Methods for Piperazine Determination. [Link]

-

Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

-

National Institute of Standards and Technology. Piperazine. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|RUO [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C11H17ClN2O | CID 12201197 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Pharmacological and Toxicological Profile of 1-(4-Methoxyphenyl)piperazine Hydrochloride (pMeOPP): A Technical Guide for Researchers

Executive Summary

1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP or 4-MeOPP) is a substituted phenylpiperazine derivative that has garnered significant interest within the neuroscience and pharmacology communities.[1] Initially identified as a psychoactive component in "party pills," its utility has transitioned to that of a valuable research tool for interrogating monoaminergic systems.[2] This guide provides an in-depth analysis of the pharmacological, pharmacokinetic, and toxicological properties of pMeOPP. Its core mechanism involves a mixed interaction with serotonergic and dopaminergic pathways, acting as a monoamine reuptake inhibitor, releasing agent, and a non-selective serotonin receptor agonist.[1][2][3] A critical aspect of its profile is its metabolism, which is predominantly mediated by the polymorphic cytochrome P450 enzyme, CYP2D6, leading to significant inter-individual variability in its effects.[2][4][5] This document consolidates current knowledge, presents detailed experimental protocols, and offers insights for its application in drug discovery and development.

Introduction and Chemical Identity

Phenylpiperazines are a class of compounds characterized by a piperazine ring linked to a phenyl group. They are notable for their diverse pharmacological activities, primarily targeting central nervous system (CNS) receptors. pMeOPP, distinguished by a methoxy group at the para position of the phenyl ring, serves as a key chemical intermediate in the synthesis of pharmaceuticals, such as the antifungal agent Ketoconazole, and as a standalone tool for CNS research.[6] The hydrochloride salt form is preferred in research settings to improve stability and aqueous solubility.[1]

Chemical and Physical Properties

The fundamental properties of 1-(4-Methoxyphenyl)piperazine and its dihydrochloride salt are summarized below. The salt form exhibits significantly different physical characteristics, such as melting point and solubility, which are critical considerations for experimental design.

| Property | Value (Dihydrochloride Salt) | Value (Free Base) | Reference(s) |

| IUPAC Name | 1-(4-methoxyphenyl)piperazine;dihydrochloride | 1-(4-methoxyphenyl)piperazine | [3][7] |

| Synonyms | pMeOPP, 4-MeOPP, para-MeOPP | - | [2][3] |

| CAS Number | 38869-47-5 | 38212-30-5 | [3][8] |

| Molecular Formula | C₁₁H₁₆N₂O · 2HCl | C₁₁H₁₆N₂O | [3] |

| Molecular Weight | 265.2 g/mol | 192.26 g/mol | [2][3] |

| Appearance | White crystalline solid | Light yellow to amber crystalline solid | [3][9] |

| Melting Point | ~188-190 °C | 42-47 °C | [8][9] |

| Solubility | Soluble in PBS (10 mg/ml), DMSO (30 mg/ml) | Soluble in water, methanol, toluene | [3][9] |

Synthesis Overview

The synthesis of pMeOPP is typically achieved through well-established organic chemistry routes. A common and efficient method is the nucleophilic substitution reaction between a substituted aniline and a di-halogenated amine.

A prevalent pathway involves the reaction of p-anisidine (4-methoxyaniline) with bis(2-chloroethyl)amine.[10] This condensation reaction forms the piperazine ring. The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in a suitable solvent, such as ethanol or ether, which facilitates precipitation of the stable, crystalline salt.[10][11]

Pharmacodynamics: Mechanism of Action

The pharmacological activity of pMeOPP is primarily defined by its multimodal interaction with monoamine neurotransmitter systems. It does not possess a single, highly selective target but rather engages with multiple components of the serotonergic and dopaminergic pathways, producing effects comparable to, but less potent than, amphetamines.[2][3]

Interaction with Monoamine Systems

pMeOPP functions as both a monoamine reuptake inhibitor and a releasing agent.[1][2] This dual action leads to an increase in the extracellular concentrations of serotonin and dopamine in the synaptic cleft. The stimulant and euphoric properties reported from anecdotal and preclinical evidence are attributed to this elevation of synaptic monoamines.[3]

Serotonergic and Dopaminergic Receptor Interactions

Pharmacokinetics: ADME Profile

The disposition of pMeOPP in the body is characterized by extensive hepatic metabolism, with the enzyme CYP2D6 playing a pivotal role. This metabolic pathway is the primary determinant of the compound's clearance and duration of action.

Metabolism: The Critical Role of CYP2D6

In vivo studies in rats and in vitro studies using human liver microsomes have conclusively identified O-demethylation as the major metabolic transformation of pMeOPP.[4][5] This reaction converts pMeOPP into its primary metabolite, 1-(4-hydroxyphenyl)piperazine (pOH-PP).[4][5][15]

Crucially, this biotransformation is catalyzed almost exclusively by Cytochrome P450 2D6 (CYP2D6).[2][4][5] This finding has profound implications for its use in research and any potential therapeutic development. CYP2D6 is a highly polymorphic enzyme, with significant variations in activity across the human population, leading to distinct phenotypes such as poor, intermediate, extensive, and ultrarapid metabolizers.[16] Consequently, the pharmacokinetic profile of pMeOPP is expected to vary dramatically between individuals, influencing both its efficacy and toxicity.

| Parameter | Value | Enzyme/System | Reference(s) |

| Apparent Kₘ | 48.34 ± 14.48 µM | cDNA-expressed human CYP2D6 | [4][5] |

| Apparent Vₘₐₓ | 5.44 ± 0.47 pmol/min/pmol CYP | cDNA-expressed human CYP2D6 | [4][5] |

| Apparent Kₘ | 204.80 ± 51.81 µM | Pooled Human Liver Microsomes (pHLM) | [4][5] |

| Apparent Vₘₐₓ | 127.50 ± 13.25 pmol/min/mg protein | Pooled Human Liver Microsomes (pHLM) | [4][5] |

| Inhibition | 98.5% inhibition of metabolite formation by 3 µM Quinidine (a specific CYP2D6 inhibitor) | Pooled Human Liver Microsomes (pHLM) | [4][5] |

Excretion

Following metabolism, the more polar hydroxylated metabolite and any remaining parent compound are eliminated from the body, primarily via renal excretion.[2]

In Vitro and In Vivo Experimental Protocols

To rigorously characterize the pharmacological profile of pMeOPP or similar compounds, standardized and validated experimental protocols are essential. The following sections detail methodologies for assessing receptor affinity and monoamine transporter inhibition.

Protocol: Radioligand Binding Assay for 5-HT₁A Receptor Affinity

This protocol provides a self-validating system to determine the binding affinity (Kᵢ) of pMeOPP for the human serotonin 1A (5-HT₁A) receptor.

Objective: To quantify the competitive displacement of a specific radioligand from the 5-HT₁A receptor by pMeOPP.

Materials:

-

Cell membranes from HEK293 cells stably expressing human 5-HT₁A receptors.

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁A agonist).

-

Non-specific binding control: 5-HT (Serotonin) or WAY-100635 at a high concentration (e.g., 10 µM).

-

Test compound: 1-(4-Methoxyphenyl)piperazine HCl, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

96-well microplates and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a liquid scintillation counter.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of pMeOPP in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL assay buffer, 50 µL [³H]8-OH-DPAT (at a final concentration near its K₋ value, e.g., 1 nM), and 100 µL of membrane suspension.

-

Non-Specific Binding (NSB): Add 50 µL of 10 µM 5-HT, 50 µL [³H]8-OH-DPAT, and 100 µL of membrane suspension. Causality Insight: This step is crucial as it measures the amount of radioligand that binds to non-receptor components (like the filter and lipids), which must be subtracted to isolate specific binding.

-

Test Compound: Add 50 µL of each pMeOPP dilution, 50 µL [³H]8-OH-DPAT, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash each filter 3-4 times with ice-cold assay buffer to remove unbound radioligand. Causality Insight: Rapid filtration and cold buffer are essential to prevent dissociation of the ligand-receptor complex during washing.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of pMeOPP.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of pMeOPP that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Toxicology and Safety Profile

The toxicological profile of pMeOPP indicates that it requires careful handling in a research setting. It is classified as an irritant and is toxic if ingested.

Acute Toxicity and Irritancy

According to Globally Harmonized System (GHS) classifications, pMeOPP presents several hazards. Researchers must use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if handling the powder form.[7][17]

| Hazard Class | GHS Classification | Hazard Statement | Reference(s) |

| Acute Oral Toxicity | Category 3 (20% notification) | H301: Toxic if swallowed | [7] |

| Skin Corrosion/Irritation | Category 2 (100% notification) | H315: Causes skin irritation | [7][17] |

| Eye Damage/Irritation | Category 2A (100% notification) | H319: Causes serious eye irritation | [7][17] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (80% notification) | H335: May cause respiratory irritation | [7][17] |

Systemic and Cellular Effects

In vivo studies in the nematode C. elegans have demonstrated concentration-dependent toxicity. The LC₅₀ for pMeOPP was determined to be 5.72 mM, and exposure led to developmental alterations and reduced locomotor activity, suggesting neurotoxic effects.[18] In mammalian systems, high doses may cause hepatotoxicity, a risk that could be exacerbated when combined with other piperazine derivatives.[1]

Safe Handling and Storage

-

Handling: Use in a well-ventilated area or fume hood. Avoid creating dust. Wear appropriate PPE as described above.[8][17]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability of stock solutions, storage at -20°C is recommended.[3][6]

Future Directions and Conclusion

1-(4-Methoxyphenyl)piperazine HCl is a compound with a well-defined, multi-target mechanism of action centered on the serotonergic and dopaminergic systems. Its primary value to researchers lies in its utility as a tool to probe monoamine transporter function and serotonin receptor signaling.

The most significant takeaway for drug development professionals is the compound's dependence on CYP2D6 for metabolism. This highlights the critical importance of early metabolic profiling in preclinical studies. Any therapeutic candidate built upon a pMeOPP scaffold would require extensive investigation into its potential for variable patient response and drug-drug interactions with other CYP2D6 substrates or inhibitors.[19]

Future research should aim to:

-

Establish a detailed receptor binding profile to quantify its affinity for a wide range of CNS targets (5-HT subtypes, dopamine, and adrenergic receptors).

-

Conduct in vivo microdialysis studies in animal models to directly measure the dose-dependent changes in extracellular serotonin and dopamine levels in specific brain regions.

-

Investigate the pharmacological activity of its primary metabolite, pOH-PP, to understand its contribution to the overall effect of the parent compound.

References

-

Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179–192. [Link]

-

Informa UK Limited. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Wikipedia. [Link]

-

ResearchGate. (n.d.). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. ResearchGate. [Link]

-

ChemBK. (2024). 1-(4-Methoxyphenyl-Piperazine). ChemBK. [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

-

PubMed. (2014). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity. PubMed. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

PubMed. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition. PubMed. [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. PubChem. [Link]

-

Lume UFRGS. (n.d.). Piperazine designer drugs. Lume UFRGS. [Link]

-

ChemBK. (2024). 1-(4-METHOXYLPHENYL)-PIPERAZINE MONOHYDROCHLORIDE. ChemBK. [Link]

-

PubMed. (n.d.). Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine. PubMed. [Link]

-

PubMed. (1991). Analogues of the 5-HT1A serotonin antagonist with reduced alpha 1-adrenergic affinity. PubMed. [Link]

-

Wikipedia. (n.d.). CYP2D6. Wikipedia. [Link]

-

PubMed. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed. [Link]

-

Semantic Scholar. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). Semantic Scholar. [Link]

-

ClinPGx. (n.d.). Human CYP2D6 and metabolism of m-chlorophenylpiperazine. ClinPGx. [Link]

Sources

- 1. This compound|RUO [benchchem.com]

- 2. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C11H17ClN2O | CID 12201197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 12. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CYP2D6 - Wikipedia [en.wikipedia.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. ClinPGx [clinpgx.org]

1-(4-Methoxyphenyl)piperazine hydrochloride as a serotonergic and dopamine antagonist

An In-Depth Technical Guide to the Synthesis, Chemical Properties, and Neuropharmacological Profile of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Critical Evaluation of its Role as a Serotonergic and Dopaminergic Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (pMeOPP-HCl), a notable member of the piperazine class, has been primarily characterized as a stimulant and a monoamine reuptake inhibitor and/or releaser. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and its complex interactions within the central nervous system, with a particular focus on the serotonergic and dopaminergic systems. While often broadly associated with antagonist properties, this document critically evaluates the existing scientific literature, highlighting the nuanced and sometimes contradictory pharmacological profile of pMeOPP. In contrast to its ortho- and meta-isomers, which have demonstrated clear antagonist activities at various serotonin and dopamine receptors, the evidence for pMeOPP as a direct and potent antagonist is less definitive. This guide serves as a resource for researchers by not only summarizing the known pharmacology of pMeOPP but also by providing detailed, field-proven protocols for in vitro and in vivo assays essential for the rigorous characterization of its receptor binding and functional activity. Through this lens, we aim to clarify the current understanding of pMeOPP and to provide the methodological framework for future investigations into its precise mechanisms of action.

Introduction

The substituted piperazines are a broad class of psychoactive compounds that have garnered significant interest in both recreational and research settings. Among these, 1-(4-Methoxyphenyl)piperazine (pMeOPP), also known as 4-MeOPP, has been identified as an ingredient in "party pills," often in combination with other stimulant piperazines like benzylpiperazine (BZP).[1][2] Its effects are generally described as stimulant-like, though anecdotally with less anxiety compared to similar compounds.[1][3] The primary mechanism of action for many piperazines, including pMeOPP, is understood to involve the inhibition of monoamine reuptake and/or the induction of their release, affecting neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1]

However, the broader pharmacological profile of arylpiperazines is complex, with subtle structural modifications leading to vastly different activities at various G-protein coupled receptors (GPCRs). For instance, the position of the methoxy group on the phenyl ring is a critical determinant of pharmacological activity. The ortho-isomer, 1-(2-methoxyphenyl)piperazine (oMeOPP), is a known dopamine receptor blocker and a key structural motif in many 5-HT1A receptor antagonists.[4][5] This has led to the assumption that pMeOPP may also possess antagonist properties at serotonergic and dopaminergic receptors.[6][7]

This technical guide provides a deep dive into the neuropharmacology of this compound. It is structured to provide a critical and evidence-based perspective, moving beyond anecdotal reports and generalized statements. We will first outline its synthesis and chemical characteristics. The core of this guide will then explore its interactions with the serotonergic and dopaminergic systems, presenting the current understanding of its effects on monoamine transporters. Crucially, we will critically assess the evidence for its direct receptor antagonism. To empower researchers to fill the existing gaps in our knowledge, this guide provides detailed, step-by-step protocols for state-of-the-art in vitro assays to definitively characterize the binding affinity and functional activity of compounds like pMeOPP at serotonin and dopamine receptors.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution or cyclo-condensation reactions. A common laboratory-scale synthesis involves the reaction of 4-methoxyaniline with bis(2-chloroethyl)amine.[6] Alternatively, a one-pot synthesis can be employed where diethanolamine is reacted with p-anisidine in the presence of hydrobromic acid, followed by cyclization.[8] The free base is then converted to the more stable hydrochloride salt by bubbling hydrogen chloride gas through an anhydrous ethanol solution of the compound.[6]

The key physicochemical properties of 1-(4-Methoxyphenyl)piperazine and its hydrochloride salt are summarized in the table below. The hydrochloride salt exhibits significantly different physical properties, such as a higher melting point and altered solubility, which are important considerations for experimental design.[6][9]

| Property | 1-(4-Methoxyphenyl)piperazine (Free Base) | 1-(4-Methoxyphenyl)piperazine Dihydrochloride |

| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O · 2HCl |

| Molecular Weight | 192.26 g/mol [10] | 265.2 g/mol [7] |

| CAS Number | 38212-30-5[11] | 38869-47-5[7] |

| Appearance | - | Crystalline solid[7] |

| Melting Point | 42-47 °C[11] | ~240 °C[9] |

| Solubility | - | DMF: 5 mg/ml, DMSO: 30 mg/ml, Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[7] |

A Complex Pharmacological Profile: Monoamine Releaser and Receptor Ligand

The primary mechanism of action attributed to pMeOPP is its influence on monoamine transporters, leading to an increase in the synaptic concentrations of serotonin, dopamine, and norepinephrine.[1] This action is consistent with its classification as a stimulant. However, the arylpiperazine scaffold is a privileged structure for a variety of GPCRs, suggesting that direct receptor interactions may also contribute to its overall pharmacological effects.

Interaction with the Serotonergic System

pMeOPP's interaction with the serotonergic system is multifaceted. In vitro studies have shown that it can inhibit the reuptake and induce the release of serotonin.[1] Some reports also suggest it may act as a non-selective serotonin receptor agonist.[1] This is in contrast to its ortho-isomer, oMeOPP, which is a known antagonist at certain serotonin receptors, particularly the 5-HT1A subtype.[4] This highlights the critical role of the methoxy group's position in determining the nature of the interaction with the receptor.

To definitively characterize the interaction of pMeOPP with serotonin receptors, a systematic approach involving both binding and functional assays is required.

This protocol describes a competition binding assay to determine the binding affinity (Kᵢ) of a test compound like pMeOPP for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Kᵢ) of pMeOPP for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist radioligand).

-

Non-specific Binding Control: 5-HT (Serotonin) or another high-affinity 5-HT1A ligand.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge at high speed (e.g., 40,000 x g) for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + [³H]8-OH-DPAT (at a concentration close to its Kd) + assay buffer.

-

Non-specific Binding: Receptor membranes + [³H]8-OH-DPAT + excess non-labeled 5-HT (e.g., 10 µM).

-

Competition Binding: Receptor membranes + [³H]8-OH-DPAT + varying concentrations of pMeOPP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of pMeOPP.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of pMeOPP that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol determines whether pMeOPP acts as an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor like 5-HT1A.

Objective: To characterize the functional activity of pMeOPP at the 5-HT1A receptor.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Adenylyl Cyclase Activator: Forskolin.

-

5-HT1A Agonist: 8-OH-DPAT.

-

Test Compound: this compound.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to near confluency.

-

Agonist Mode:

-

Incubate the cells with various concentrations of pMeOPP in the presence of a fixed concentration of forskolin (to stimulate cAMP production).

-

Measure the intracellular cAMP levels using the chosen assay kit. A decrease in cAMP levels indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate the cells with various concentrations of pMeOPP.

-

Add a fixed concentration of the agonist 8-OH-DPAT (e.g., its EC₅₀) along with forskolin.

-

Measure the intracellular cAMP levels. A rightward shift in the 8-OH-DPAT dose-response curve in the presence of pMeOPP indicates antagonist activity.

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the log concentration of pMeOPP to determine the EC₅₀ and Emax.

-

Antagonist Mode: Perform a Schild analysis to determine the pA₂ value, which is a measure of the antagonist's potency.[12]

-

Interaction with the Dopaminergic System

Similar to its effects on the serotonergic system, pMeOPP is known to inhibit the reuptake and promote the release of dopamine.[1] This is a key mechanism underlying its stimulant effects. The question of its direct interaction with dopamine receptors, particularly as an antagonist, remains open and requires empirical investigation. The well-established dopamine D₂ receptor antagonist properties of the ortho-isomer, oMeOPP, and its derivatives provide a strong rationale for investigating such potential in pMeOPP.[5]

This protocol is analogous to the serotonin receptor binding assay and is used to determine the binding affinity (Kᵢ) of pMeOPP for the D₂ receptor.

Objective: To determine the inhibitory constant (Kᵢ) of pMeOPP for the dopamine D₂ receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human D₂ receptor (long isoform).

-

Radioligand: [³H]Spiperone or [³H]Raclopride (D₂ receptor antagonists).

-

Non-specific Binding Control: Haloperidol or another high-affinity D₂ antagonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Procedure and Data Analysis: The procedure and data analysis are identical to those described for the serotonin receptor binding assay, with the substitution of the appropriate receptor source, radioligand, and non-specific binding control.

The [³⁵S]GTPγS binding assay is a powerful functional assay that directly measures the activation of G-proteins following receptor stimulation by an agonist.[3][11] It can be used to determine if a compound is an agonist, antagonist, or inverse agonist.

Objective: To assess the functional activity of pMeOPP at the D₂ receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the D₂ receptor.

-

Radiolabel: [³⁵S]GTPγS.

-

GDP.

-

D₂ Agonist: Quinpirole.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup (Antagonist Mode):

-

In a 96-well plate, add receptor membranes, a fixed concentration of GDP (e.g., 10 µM), varying concentrations of pMeOPP, and a fixed concentration of the agonist quinpirole (e.g., its EC₅₀).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and count the radioactivity as described previously.

Data Analysis:

-

An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner.

-

Plot the percentage of inhibition against the log concentration of pMeOPP to determine the IC₅₀ value.

Visualization of Key Concepts

To aid in the understanding of the experimental workflows and the underlying biological processes, the following diagrams are provided.

Caption: Generalized workflow for in vitro characterization of a test compound.

Caption: Simplified D2 receptor signaling pathway.

Conclusion

This compound is a pharmacologically active molecule whose primary mechanism of action appears to be the inhibition of monoamine reuptake and/or induction of their release. This profile is consistent with its observed stimulant effects. The hypothesis that pMeOPP also acts as a direct antagonist at serotonin and dopamine receptors, largely inferred from the pharmacology of its ortho-isomer, is not strongly supported by direct evidence in the current scientific literature.

For researchers in drug development and neuroscience, this distinction is critical. The assumption of antagonism without empirical validation can lead to misinterpretation of experimental results. Therefore, a rigorous and systematic characterization of pMeOPP's receptor interaction profile is necessary. The detailed protocols provided in this guide for radioligand binding and functional assays offer a clear roadmap for such an investigation.

Future research should focus on generating comprehensive binding affinity data for pMeOPP across a wide range of CNS receptors and transporters. Subsequently, functional assays are essential to determine the nature of these interactions – whether they are agonistic, antagonistic, or allosteric. Such studies will not only clarify the pharmacology of pMeOPP but also contribute to a deeper understanding of the structure-activity relationships within the broader class of arylpiperazines, ultimately aiding in the design of more selective and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. revvity.com [revvity.com]

- 10. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

Spectroscopic Characterization of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide